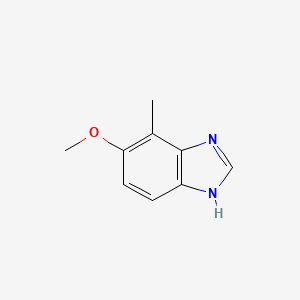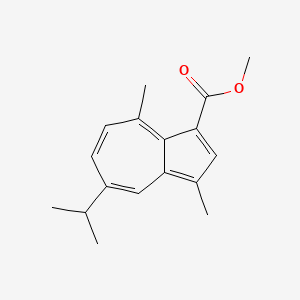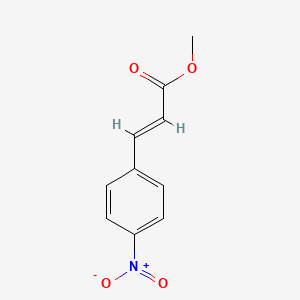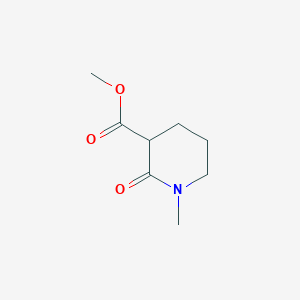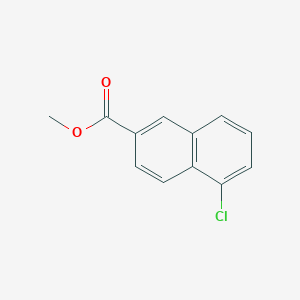
4-Methyl-2-phenylpentanoic acid
Übersicht
Beschreibung
4-Methyl-2-phenylpentanoic acid is a compound that is structurally related to various substances studied for their applications in fragrance, flavoring, and as pheromones for pest control. While the specific compound 4-Methyl-2-phenylpentanoic acid is not directly mentioned in the provided papers, related compounds such as 4-methyloctanoic acid and 2-methyl-4-phenylpentanol have been investigated for their synthesis and properties, which can provide insights into the characteristics of 4-Methyl-2-phenylpentanoic acid.
Synthesis Analysis
The synthesis of related compounds involves several steps, including chain elongation, esterification, and rearrangement reactions. For instance, the synthesis of (+/-)-4-methyloctanoic acid, a pheromone for rhinoceros beetles, starts from n-hexanal and involves an orthoester Claisen rearrangement for carbon chain elongation . Similarly, 2-methyl-4-phenylpentanedioic acid is prepared through a Michael reaction followed by hydrolysis and subsequent conversion to its anhydride, which can undergo Friedel-Crafts reactions . These methods could potentially be adapted for the synthesis of 4-Methyl-2-phenylpentanoic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylpentanoic acid would consist of a pentanoic acid backbone with a methyl group at the 4-position and a phenyl group at the 2-position. The related compound 2-methyl-4-phenylpentanol, which is a primary alcohol, belongs to the Aryl Alkyl Alcohols group, indicating that the structure of 4-Methyl-2-phenylpentanoic acid would also contain an aryl group attached to an alkyl chain . The stereochemistry of similar compounds, such as 4-amino-3-hydroxy-2-methylpentanoic acids, has been determined through stereoselective synthesis, which could be relevant for understanding the three-dimensional structure of 4-Methyl-2-phenylpentanoic acid .
Chemical Reactions Analysis
The chemical reactivity of 4-Methyl-2-phenylpentanoic acid can be inferred from related compounds. For example, the intramolecular reaction of a phenonium ion during the lactonization of 4-aryl-5-tosyloxypentanoates suggests that 4-Methyl-2-phenylpentanoic acid could undergo similar intramolecular cyclization reactions under appropriate conditions . Additionally, the Friedel-Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride indicates that the phenyl group in 4-Methyl-2-phenylpentanoic acid could participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-phenylpentanoic acid can be partially deduced from compounds with similar structures. For instance, 4-methylpentanoic acid has been evaluated for various toxicological endpoints, including genotoxicity and skin sensitization, and was found not to be phototoxic/photoallergenic . These findings suggest that 4-Methyl-2-phenylpentanoic acid may have similar properties regarding toxicity and environmental safety. The optical resolution of related acids indicates that 4-Methyl-2-phenylpentanoic acid may exist in enantiomeric forms, which could have different physical properties and biological activities .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is structurally similar to mefenamic acid , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes COX-1 and COX-2 .
Mode of Action
Like Mefenamic acid, 4-Methyl-2-phenylpentanoic acid may also bind to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This inhibition can lead to a decrease in the formation of prostaglandin precursors, which play a major role in inflammation and pain signaling .
Biochemical Pathways
Based on its potential similarity to mefenamic acid, it might influence the arachidonic acid pathway, which is involved in the production of prostaglandins and other eicosanoids .
Result of Action
If it acts similarly to mefenamic acid, it may exhibit anti-inflammatory, analgesic, and antipyretic activities .
Eigenschaften
IUPAC Name |
4-methyl-2-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHURPAIUOZIQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284824 | |
| Record name | 4-methyl-2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpentanoic acid | |
CAS RN |
14320-58-2 | |
| Record name | α-(2-Methylpropyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC39184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-2-PHENYL-PENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3022799.png)
